molecular formula C11H8N4S B4677579 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No. B4677579
M. Wt: 228.28 g/mol
InChI Key: HWWXSLVPXUYJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, it has been shown to disrupt the bacterial cell membrane, leading to bacterial death.

Advantages and Limitations for Lab Experiments

3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. Additionally, it has been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole. One area of research could focus on optimizing the synthesis method to obtain higher yields of pure compound. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Furthermore, research could explore the use of this compound as a potential antimicrobial agent. Overall, the potential pharmacological properties of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole make it an exciting area of research for future studies.

Scientific Research Applications

3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, it has been found to have anti-microbial effects against various bacterial strains.

properties

IUPAC Name

1-prop-2-ynylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-7-16-11-14-13-10-12-8-5-3-4-6-9(8)15(10)11/h1,3-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWXSLVPXUYJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(prop-2-yn-1-ylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Reactant of Route 2
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Reactant of Route 3
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Reactant of Route 4
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Reactant of Route 5
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Reactant of Route 6
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

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